molecular formula C6H8N2O3 B12354950 4-Methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde

4-Methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde

Cat. No.: B12354950
M. Wt: 156.14 g/mol
InChI Key: UHTHGXXQXBOJEO-UHFFFAOYSA-N
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Description

4-Methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde is a heterocyclic compound containing a six-membered ring with two nitrogen atoms and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by oxidation to introduce the formyl group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps like crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The nitrogen atoms in the ring structure can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

4-methyl-2,6-dioxo-1,3-diazinane-5-carbaldehyde

InChI

InChI=1S/C6H8N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h2-4H,1H3,(H2,7,8,10,11)

InChI Key

UHTHGXXQXBOJEO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(=O)N1)C=O

Origin of Product

United States

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